molecular formula C23H36O3 B3428335 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate CAS No. 67679-60-1

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

Cat. No.: B3428335
CAS No.: 67679-60-1
M. Wt: 360.5 g/mol
InChI Key: JRADJRGNSFYGJB-UHFFFAOYSA-N
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Description

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate is an organic compound with the molecular formula C23H36O3. It is known for its unique structural properties, which make it a subject of interest in various scientific research fields. The compound is characterized by a phenyl ring substituted with a hexyloxy group and a butylcyclohexanecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-hexyloxyphenol with 4-butylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkoxy-substituted phenyl derivatives.

Scientific Research Applications

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate is primarily related to its interaction with biological membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it may interact with specific protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexyloxyphenyl 4-allyloxybenzoate
  • 4-{[4-Hexyloxybenzoyl]oxy}phenyl 4-hexyloxybenzoate
  • 4-{[4-Heptyloxybenzoyl]oxy}phenyl 4-heptyloxybenzoate

Uniqueness

4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate stands out due to its unique combination of a hexyloxy-substituted phenyl ring and a butylcyclohexanecarboxylate moiety. This structural arrangement imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystal technology and advanced material synthesis.

Properties

IUPAC Name

(4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADJRGNSFYGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986944
Record name 4-(Hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-50-8, 67679-60-1
Record name 4-(Hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEXYLOXY)PHENYL 4-BUTYLCYCLOHEXANECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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